molecular formula C6H12N6 B103849 1,2,3,4,5,6-Benzenehexamine CAS No. 4444-26-2

1,2,3,4,5,6-Benzenehexamine

Cat. No.: B103849
CAS No.: 4444-26-2
M. Wt: 168.2 g/mol
InChI Key: OWSZUKMVEBFJMZ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Benzenehexamine, also known as hexaaminobenzene, is an aromatic compound with the molecular formula C6H12N6. This compound is characterized by the presence of six amino groups attached to a benzene ring, making it a highly substituted aromatic amine. It is typically found as a white or light yellow crystalline powder and is known for its versatility in various scientific applications .

Mechanism of Action

Target of Action

Benzene-1,2,3,4,5,6-hexaamine, also known as Hexaaminobenzene, is a compound that has been used as a reagent in the preparation of 2-(benzimidazol-2-yl)quinoxalines . These quinoxalines are known to act as selective antagonists at human A1 and A3 adenosine receptors . Adenosine receptors play a crucial role in various physiological processes such as neurotransmission, inflammation, and immune responses.

Pharmacokinetics

It has a molecular weight of 168.2 and a density of 1.631±0.06 g/cm3 . The compound’s melting point is 255 °C . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Benzenehexamine can be synthesized through several methods. One common approach involves the reduction of 1,3,5-trichlorobenzene with ammonia under high pressure and temperature conditions. Another method includes the nitration of benzene followed by catalytic hydrogenation to introduce the amino groups .

Industrial Production Methods: In industrial settings, the production of benzene-1,2,3,4,5,6-hexaamine often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Benzenehexamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, halobenzene, and aminobenzene .

Scientific Research Applications

1,2,3,4,5,6-Benzenehexamine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: It serves as a precursor for the synthesis of coordination compounds and catalysts.

    Biology: Used in the study of enzyme interactions and protein binding due to its multiple amino groups.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.

    Industry: Employed in the production of dyes, pigments, and high-performance polymers .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,5,6-Benzenehexamine is unique due to its high degree of substitution, which imparts distinct chemical and physical properties. Its ability to form multiple hydrogen bonds and coordinate with various metal ions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

benzene-1,2,3,4,5,6-hexamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSZUKMVEBFJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1N)N)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395410
Record name Benzenehexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-26-2
Record name Hexaaminobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenehexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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